B1575254 gp100 (intron 4)

gp100 (intron 4)

カタログ番号: B1575254
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melanocyte protein PMEL; gp100; pmel 17

科学的研究の応用

1. Tumor Antigen Recognition

The gp100 gene, specifically the variant gp100-in4 which retains the entire fourth intron, is recognized by melanoma-reactive T cells. This variant creates an additional 35 amino acids not found in the normal gp100 glycoprotein, resulting in the formation of a non-mutated epitope that is recognized by T cells. This discovery broadens the understanding of antigens recognized by melanoma-reactive T cells, including aberrant transcripts of melanosomal genes (Robbins et al., 1997).

2. Development of Cytotoxic T Lymphocyte (CTL) Lines

Peripheral blood mononuclear cells from melanoma patients were successfully sensitized in vitro with synthetic peptides from gp100 to elicit antigen-specific CTL lines against multiple gp100 epitopes. These CTL lines, grown in low-dose interleukin 2, exhibited antigen-specific, MHC class I-restricted lysis of melanoma cell lines, demonstrating the immunogenic potential of gp100 peptides for developing potent CTLs for cancer immunotherapy (Salgaller et al., 1995).

3. Role in Vaccine Development

A study on melanocyte lineage-specific antigen gp100 emphasized its potential as a target for specific immunotherapy against melanoma. The study demonstrated that CTL derived from a melanoma patient could recognize gp100 in the context of HLA-A2.1, suggesting gp100's utility in developing targeted cancer vaccines (Bakker et al., 1994).

4. Identification of Subdominant CTL Epitopes

Research on the gp100 melanoma-associated tumor antigen identified several peptides representing subdominant CTL epitopes. These epitopes were not recognized in natural immune responses in melanoma patients but were immunogenic when peptides were used to induce T cell responses, indicating their potential in immune-based therapies (Tsai et al., 1997).

5. Enhanced Immune Response with Recombinant Adenovirus-Transduced Dendritic Cells

A study showed that gp100-specific immunity in mice could be enhanced using bone-marrow-derived dendritic cells transduced with adenovirus encoding gp100. This method resulted in potent T-cell-mediated protective immunity and a significant reduction in established tumors, emphasizing the importance of CD4+ T cells in the development of antigen-specific cancer vaccines (Wan et al., 1999).

6. Synthetic Peptide Vaccine for Metastatic Melanoma

A synthetic peptide vaccine based on gp100 was used to treat patients with metastatic melanoma. The majority of patients were successfully immunized with this peptide, and a significant proportion showed objective cancer responses, highlighting the promise of synthetic peptide vaccines based on cancer antigens for novel cancer immunotherapies (Rosenberg et al., 1998).

7. Genetic Vaccination Against Melanocyte Lineage-Specific Antigen gp100

Genetic vaccination against gp100 in a mouse model resulted in specific antitumor immunity, as evidenced by the protection against a lethal challenge with melanoma and the generation of both cytotoxic T cells and IgG specific for gp100. This approach showcases the potential of genetic vaccination in eliciting robust antitumor responses (Schreurs et al., 1998).

特性

配列

VYFFLPDHL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanocyte protein PMEL (intron 4); gp100 (intron 4)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。